molecular formula C18H20FN3O3 B2424569 4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2097893-61-1

4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine

Cat. No.: B2424569
CAS No.: 2097893-61-1
M. Wt: 345.374
InChI Key: KFCJEJZFSPGPGN-UHFFFAOYSA-N
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Description

4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is a synthetic small molecule featuring a fluorinated aromatic system linked to a dimethylpyrimidine scaffold through a pyrrolidine ether linkage. Its molecular architecture suggests potential as a key intermediate or candidate for pharmaceutical research, particularly in the development of kinase inhibitors . The 3-fluoro-4-methoxybenzoyl group is a privileged structure in medicinal chemistry, often employed to optimize a compound's drug-like properties . The pyrimidine core is a common pharmacophore found in ligands targeting various enzyme families. This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical assay development. Researchers can utilize it to explore its mechanism of action, given that compounds with similar structures have been reported as potent and selective inhibitors for targets like Protein Kinase B (PKB/Akt) and Estrogen Receptor degraders . Its design incorporates elements that may influence cellular permeability and metabolic stability. Please Note: This product is categorized as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-11-8-17(21-12(2)20-11)25-14-6-7-22(10-14)18(23)13-4-5-16(24-3)15(19)9-13/h4-5,8-9,14H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCJEJZFSPGPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluorinated methoxybenzoyl group, and the coupling with the dimethylpyrimidine moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs

Biological Activity

4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its chemical properties, biological mechanisms, and relevant research findings to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C18_{18}H20_{20}FN3_{3}O3_{3}
  • Molecular Weight : 345.4 g/mol
  • CAS Number : 2097893-61-1
  • Structural Features : The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a fluoro-methoxybenzoyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the fluoro-methoxybenzoyl group suggests potential interactions with various receptors and enzymes, possibly modulating their activity.

Potential Targets:

  • Protein Kinases : The compound may inhibit specific kinases involved in signaling pathways.
  • Matrix Metalloproteinases (MMPs) : Similar compounds have shown efficacy as MMP inhibitors, which are crucial in various pathological processes including cancer and inflammation.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in vitro:

  • PI3Kδ Inhibition : A related compound demonstrated potent inhibition of PI3Kδ (IC50_{50} = 14 nM), suggesting that this class of compounds may similarly affect this pathway, which is critical in chronic diseases such as COPD .
  • Selectivity : The compound has shown selectivity over other class I PI3Ks and minimal inhibitory effects on CYP isoforms, indicating a favorable safety profile for therapeutic applications .

Case Studies

Several case studies highlight the relevance of similar compounds in clinical settings:

  • Chronic Obstructive Pulmonary Disease (COPD) : A study involving PI3Kδ inhibitors demonstrated improvements in lung function and inflammation markers in rodent models, suggesting that derivatives of this compound could be explored for similar applications .
  • Matrix Metalloproteinase Inhibition : A related study focused on MMP inhibitors showed promising results in reducing cartilage degradation associated with osteoarthritis, highlighting the potential for therapeutic development targeting joint diseases .

Comparative Analysis

To better understand the position of this compound within its class, a comparative analysis with similar compounds is presented below:

Compound NameTarget ActivityIC50_{50}Selectivity
Compound API3Kδ Inhibitor14 nMHigh
Compound BMMP Inhibitor50 nMModerate
This compoundTBDTBDTBD

Q & A

Q. What are the common synthetic routes for 4-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine, and what factors influence reaction yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols. Key steps include:
  • Step 1 : Preparation of the pyrrolidine core via nucleophilic substitution or cyclization reactions. For example, 3-fluoro-4-methoxybenzoyl chloride can react with pyrrolidin-3-ol under basic conditions to form the benzoylated intermediate.
  • Step 2 : Coupling the pyrrolidine intermediate with 4-chloro-2,6-dimethylpyrimidine under nucleophilic aromatic substitution (SNAr) conditions.
    Factors affecting yield and purity:
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity but may require rigorous purification to remove residuals .
  • Catalysts : Palladium-based catalysts (e.g., Pd/C) or mild bases (e.g., K₂CO₃) optimize coupling efficiency .
  • Temperature control : Reactions at 80–100°C balance kinetics and side-product formation .
  • Workup strategies : Chromatography or recrystallization (using ethanol/water mixtures) improves purity.

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Methodological Answer : Structural confirmation requires a combination of:
  • ¹H/¹³C NMR : Key signals include:
  • Aromatic protons (δ 6.8–8.1 ppm) for the benzoyl and pyrimidine moieties.
  • Pyrrolidine methylene groups (δ 3.2–4.0 ppm) and methoxy protons (δ 3.8–3.9 ppm) .
  • HRMS : Exact mass determination (e.g., [M+H]⁺) confirms molecular formula.
  • IR spectroscopy : Carbonyl stretches (~1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹) validate functional groups.
  • X-ray crystallography (if crystalline): Resolves stereochemistry of the pyrrolidine ring and substituent orientation .

Advanced Research Questions

Q. How can computational modeling be integrated into the optimization of reaction conditions for synthesizing this compound?

  • Methodological Answer : Computational tools (e.g., DFT calculations, molecular dynamics) guide experimental design:
  • Reaction path analysis : Quantum chemical calculations predict transition states and intermediates for SNAr reactions, identifying energy barriers and optimal leaving groups .
  • Solvent effects : COSMO-RS simulations model solvent polarity’s impact on reaction kinetics, narrowing solvent choices (e.g., DMSO vs. THF) .
  • Machine learning : Training models on existing fluoropyrimidine datasets prioritizes reaction parameters (e.g., temperature, catalyst loading) to maximize yield .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in the synthesis of this compound?

  • Methodological Answer : Discrepancies often arise from unaccounted factors (e.g., solvent viscosity, trace impurities). Mitigation strategies include:
  • Iterative feedback loops : Experimental data (e.g., failed coupling reactions) refine computational models. For instance, if DFT underestimates steric hindrance in the pyrrolidine intermediate, adjust van der Waals parameters in simulations .
  • High-throughput screening : Test 10–20 variations of predicted conditions (e.g., varying base strength from K₂CO₃ to Cs₂CO₃) to identify outliers .
  • In-situ monitoring : Raman spectroscopy tracks reaction progress in real time, validating computational timelines .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Answer : SAR studies focus on systematic structural modifications:
  • Core modifications : Replace the pyrimidine ring with triazine or quinazoline to assess target selectivity (e.g., kinase inhibition) .
  • Substituent variations :
  • Fluorine position : Compare 3-fluoro vs. 4-fluoro analogs to evaluate electronic effects on receptor binding .
  • Methoxy group : Replace with ethoxy or hydroxyl to probe hydrogen-bonding interactions.
  • Biological assays :
  • Enzyme inhibition : Measure IC₅₀ against purified targets (e.g., DHFR, kinases) using fluorogenic substrates .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1 nM–100 µM) .

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